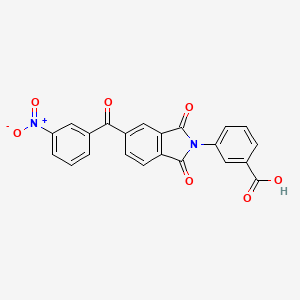![molecular formula C11H18N2 B1623311 [2-(Methylamino)-2-phenylethyl]dimethylamine CAS No. 858523-65-6](/img/structure/B1623311.png)
[2-(Methylamino)-2-phenylethyl]dimethylamine
Übersicht
Beschreibung
“[2-(Methylamino)-2-phenylethyl]dimethylamine” is a chemical compound with the CAS Number: 1171365-90-4 . It is a versatile compound used in various scientific research areas, ranging from drug synthesis to organic chemistry studies. Its unique properties and potential for innovation make it a valuable compound in these fields.
Molecular Structure Analysis
The molecular formula of “this compound” is C11H18N2 . The InChI code is 1S/C11H18N2.2ClH/c1-12-11(9-13(2)3)10-7-5-4-6-8-10;;/h4-8,11-12H,9H2,1-3H3;2*1H . The molecular weight is 178.27 g/mol .Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . The storage temperature is 2-8°C . The compound has a molecular weight of 251.2 .Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
- The study of Ranitidine hydrochloride , a polymorphic crystal form, provides insights into the molecular conformation, electron delocalization, and intermolecular hydrogen bonding of compounds containing dimethylamino groups, which are relevant for understanding the structural properties of similar compounds (Hempel et al., 2000).
Organic Synthesis and Chemical Behavior
- Research on Polycationic States of Oligoanilines based on Wurster's Blue demonstrates the redox behavior and spin multiplicity of oligoanilines containing dimethylamino phenyl groups, highlighting the influence of intramolecular connectivity on spin preferences (Ito et al., 2009).
- The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines reveal the potential of dimethylaminoethyl carboxamides in producing potent cytotoxins, suggesting applications in medicinal chemistry (Deady et al., 2003).
Materials Science and Polymer Chemistry
- Selective Quaternization of 2-(Dimethylamino)ethyl Methacrylate Residues in tertiary amine methacrylate diblock copolymers discusses the synthesis of novel cationic diblock copolymers with applications in developing responsive materials for various technological purposes (Bütün et al., 2001).
Analytical Chemistry and Spectroscopy
- Studies on the Shape of Biomolecules by Free Jet Microwave Spectroscopy of 2-amino-1-phenylethanol and 2-methylamino-1-phenylethanol provide detailed conformational analysis and stability of molecules closely related to adrenaline and noradrenaline, which is essential for understanding biomolecular structure and function (Melandri et al., 2009).
Safety and Hazards
The safety information for “[2-(Methylamino)-2-phenylethyl]dimethylamine” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
The primary target of [2-(Methylamino)-2-phenylethyl]dimethylamine is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, causing symptoms such as sneezing, runny nose, itchy/watery eyes, itching of the nose or throat, pruritus, urticaria, insect bites/stings, and allergic rashes .
Mode of Action
This compound acts as an antagonist at the histamine H1 receptor . It competes with histamine for binding sites on the receptor, preventing histamine from exerting its effects .
Biochemical Pathways
The action of this compound affects the histaminergic pathways . By blocking the H1 receptor, it inhibits the effects of histamine, a key mediator in allergic reactions . This results in a reduction of allergic symptoms .
Pharmacokinetics
Similar compounds are primarily metabolized by monoamine oxidase b (mao-b) and other enzymes . This metabolism occurs mainly in the liver, and the metabolites are excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of allergic symptoms. By blocking the H1 receptor, it prevents histamine from causing symptoms such as sneezing, runny nose, and itchy/watery eyes .
Biochemische Analyse
Biochemical Properties
[2-(Methylamino)-2-phenylethyl]dimethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of monoamines in the body . Additionally, this compound can bind to trace amine-associated receptor 1 (TAAR1), influencing neurotransmission and other cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate TAAR1, leading to changes in intracellular signaling cascades that affect gene expression and metabolic processes . This activation can result in altered cellular responses, including changes in neurotransmitter release and uptake.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to TAAR1, which triggers a series of intracellular events that modulate cellular functions . Additionally, the compound can inhibit the activity of MAO, leading to increased levels of monoamines . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate neurotransmitter levels and influence behavior without causing significant adverse effects . At high doses, it can lead to toxic effects, including neurotoxicity and changes in cardiovascular function . These dosage-dependent effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as MAO, which catalyzes the oxidation of monoamines . This interaction can affect the metabolic flux and levels of metabolites in the body. Additionally, the compound can influence the activity of other enzymes and cofactors involved in metabolic processes, leading to changes in metabolic pathways and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments . This localization can influence its activity and interactions with other biomolecules, ultimately affecting cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Eigenschaften
IUPAC Name |
N,N',N'-trimethyl-1-phenylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-12-11(9-13(2)3)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQJYCPIRLKEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN(C)C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397051 | |
| Record name | (2-(methylamino)-2-phenylethyl)dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858523-65-6 | |
| Record name | N1,N2,N2-Trimethyl-1-phenyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858523-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(methylamino)-2-phenylethyl)dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(dimethylamino)-1-phenylethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



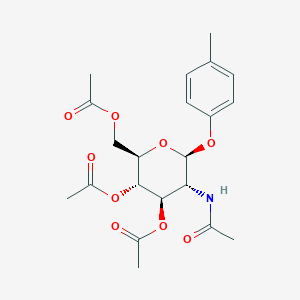
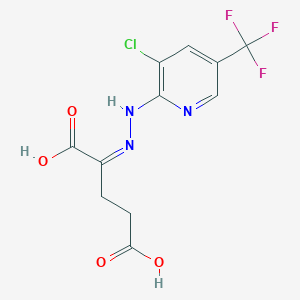


![1-[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1623238.png)


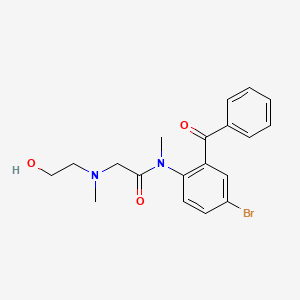

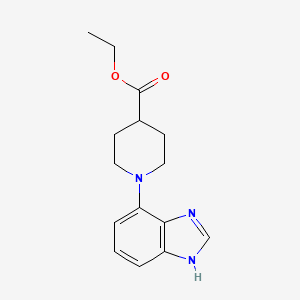
amino]-](/img/structure/B1623246.png)
![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(2-carboxyethyl)-](/img/structure/B1623247.png)
